![molecular formula C21H18BrN5O5 B2971943 ethyl 4-{2-[5-(4-bromophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamido}benzoate CAS No. 1052554-52-5](/img/structure/B2971943.png)
ethyl 4-{2-[5-(4-bromophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamido}benzoate
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Overview
Description
The compound “ethyl 4-{2-[5-(4-bromophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamido}benzoate” is a complex organic molecule. It contains a pyrrolo[3,4-d][1,2,3]triazole core, which is a type of heterocyclic compound . Pyrazoles and their derivatives have been the focus of much interest due to their confirmed biological and pharmacological activities .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and a heterocyclic core. Unfortunately, specific structural details for this exact compound were not found in the available literature .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the functional groups present in its structure. Unfortunately, specific reaction details for this exact compound were not found in the available literature .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Unfortunately, specific property details for this exact compound were not found in the available literature .Scientific Research Applications
Antimicrobial Activity
Triazole derivatives have been recognized for their antimicrobial properties. The presence of a 4,5-disubstituted-4H-1,2,4-triazole-3-thiol moiety is associated with significant antimicrobial activities . This suggests that our compound, which contains a similar triazole structure, could be explored for its efficacy against various bacterial and fungal pathogens.
Anticancer Potential
The structural complexity of triazole derivatives, including the presence of bromophenyl groups, has been linked to anticancer activities . Research into similar compounds has shown selectivity against cancer cell lines, indicating that our compound may also possess potential as an anticancer agent .
Antioxidant Properties
Compounds with triazole moieties have demonstrated antioxidant activities. This is crucial in the development of therapeutic agents that can combat oxidative stress-related diseases .
Anticonvulsant Effects
The triazole ring system is known to exhibit anticonvulsant effects. This application is particularly relevant in the development of new treatments for epilepsy and other seizure disorders .
Anti-inflammatory Uses
The modification of triazole compounds has led to variations in biological activity, including anti-inflammatory properties. This could make our compound a candidate for the development of new anti-inflammatory drugs .
Analgesic Applications
Triazole derivatives have been explored for their analgesic properties, which could be beneficial in pain management therapies .
Neuroprotective Effects
Given the role of thiazole derivatives in synthesizing neurotransmitters, there is potential for our compound to have neuroprotective effects, which could be valuable in treating neurodegenerative diseases .
Antitumor and Cytotoxic Activity
The compound’s structural features, such as the bromophenyl group, may contribute to its antitumor and cytotoxic activities, offering a pathway for the development of new cancer treatments .
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that similar compounds interact with their targets, leading to changes in cellular processes . For instance, some indole derivatives have shown inhibitory activity against influenza A .
Biochemical Pathways
Similar compounds have been found to affect a variety of biological pathways, leading to diverse biological activities .
Result of Action
Similar compounds have shown a variety of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 4-[[2-[5-(4-bromophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrN5O5/c1-2-32-21(31)12-3-7-14(8-4-12)23-16(28)11-26-18-17(24-25-26)19(29)27(20(18)30)15-9-5-13(22)6-10-15/h3-10,17-18H,2,11H2,1H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWHAOADMAGLZGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)Br)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrN5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-{2-[5-(4-bromophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamido}benzoate |
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